molecular formula C14H16ClNO6 B3042011 6-Chloro-3-indoxyl-alpha-D-glucopyranoside CAS No. 467214-46-6

6-Chloro-3-indoxyl-alpha-D-glucopyranoside

Cat. No.: B3042011
CAS No.: 467214-46-6
M. Wt: 329.73 g/mol
InChI Key: OQWBAXBVBGNSPW-RGDJUOJXSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, where it catalyzes the hydrolysis of α-glucosidic linkages present at the non-reducing end of polysaccharides to release α-glucose.

Mode of Action

This compound acts as a chromogenic substrate for α-glucosidase . When the enzyme acts on this compound, it cleaves the glycosidic bond, releasing a salmon-colored precipitate . This color change allows for the visual detection and quantification of α-glucosidase activity.

Biochemical Pathways

The action of this compound primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the final step of the digestion of dietary carbohydrates where α-glucosidase breaks down complex sugars into glucose for absorption in the small intestine.

Pharmacokinetics

It is known that the compound should be stored at temperatures below -15°c and protected from light to maintain its stability .

Result of Action

The cleavage of this compound by α-glucosidase results in the formation of a salmon-colored precipitate . This color change is used as a marker for the presence and activity level of α-glucosidase, allowing for the detection and quantification of this enzyme in various biological and diagnostic applications.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside typically involves the glycosylation of 6-chloro-3-indoxyl with alpha-D-glucopyranoside. The reaction is carried out under controlled conditions to ensure the selective formation of the desired alpha-anomer .

Industrial Production Methods: Industrial production methods for this compound involve large-scale glycosylation reactions, often using enzymatic processes to enhance yield and selectivity. The product is then purified through crystallization or chromatography techniques .

Scientific Research Applications

6-Chloro-3-indoxyl-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a chromogenic substrate for alpha-glucosidase in diagnostic assays . This compound is used to detect and quantify the activity of alpha-glucosidase in various biological samples, including blood and tissue extracts .

In addition to its use in diagnostic assays, this compound is also employed in the screening of transgenic plants. The compound helps identify plants expressing the alpha-glucosidase gene by producing a visible color change .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBAXBVBGNSPW-RGDJUOJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268703
Record name 6-Chloro-1H-indol-3-yl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467214-46-6
Record name 6-Chloro-1H-indol-3-yl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467214-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indol-3-yl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-indolyl alpha-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-indoxyl-alpha-D-glucopyranoside
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6-Chloro-3-indoxyl-alpha-D-glucopyranoside
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6-Chloro-3-indoxyl-alpha-D-glucopyranoside
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6-Chloro-3-indoxyl-alpha-D-glucopyranoside
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6-Chloro-3-indoxyl-alpha-D-glucopyranoside
Reactant of Route 6
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